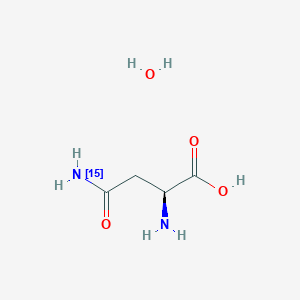
L-Asparagine-amide-15N (monohydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparagine-amide-15N (monohydrate) is a stable isotope-labeled compound of L-Asparagine, where the amide nitrogen is replaced with the nitrogen-15 isotope. This compound is a non-essential amino acid that plays a crucial role in the metabolic control of cell functions in nerve and brain tissue. It is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine-amide-15N (monohydrate) typically involves the amidation of L-Aspartic acid with ammonia-15N. The reaction is catalyzed by asparagine synthetase in the presence of adenosine triphosphate (ATP). The reaction conditions include maintaining a controlled temperature and pH to ensure the optimal activity of the enzyme.
Industrial Production Methods
Industrial production of L-Asparagine-amide-15N (monohydrate) involves fermentation processes using genetically modified microorganisms that express high levels of asparagine synthetase. The fermentation broth is then subjected to purification processes, including crystallization and drying, to obtain the final product in its monohydrate form.
Análisis De Reacciones Químicas
Types of Reactions
L-Asparagine-amide-15N (monohydrate) undergoes various chemical reactions, including:
Hydrolysis: The amide group can be hydrolyzed to form L-Aspartic acid and ammonia-15N.
Oxidation: The compound can be oxidized to form L-Aspartic acid.
Substitution: The amide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products
Hydrolysis: L-Aspartic acid and ammonia-15N.
Oxidation: L-Aspartic acid.
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
L-Asparagine-amide-15N (monohydrate) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track nitrogen pathways.
Biology: Helps in studying protein synthesis and degradation.
Medicine: Used in research related to cancer metabolism and neurological disorders.
Industry: Employed in the production of labeled compounds for pharmaceutical research.
Mecanismo De Acción
L-Asparagine-amide-15N (monohydrate) exerts its effects through its incorporation into proteins and other biomolecules. The nitrogen-15 isotope allows for the tracking of nitrogen atoms in metabolic pathways. The compound enhances LCK signaling, which potentiates CD8+ T-cell activation and anti-tumor responses .
Comparación Con Compuestos Similares
L-Asparagine-amide-15N (monohydrate) is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
L-Asparagine-15N2: Labeled with two nitrogen-15 isotopes.
L-Glutamine-15N: Another nitrogen-15 labeled amino acid.
L-Asparagine-13C4,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes.
These compounds are used in similar research applications but differ in their specific isotopic compositions and labeling patterns.
Propiedades
Fórmula molecular |
C4H10N2O4 |
|---|---|
Peso molecular |
151.13 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(15N)azanyl-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i6+1; |
Clave InChI |
RBMGJIZCEWRQES-UEFLAVRISA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)C(=O)[15NH2].O |
SMILES canónico |
C(C(C(=O)O)N)C(=O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



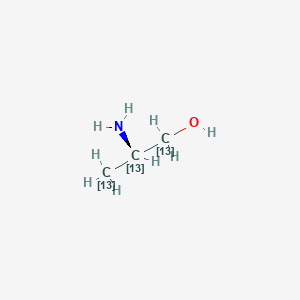


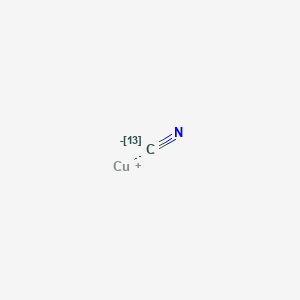


![Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt](/img/structure/B12059938.png)
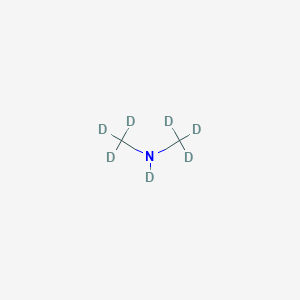
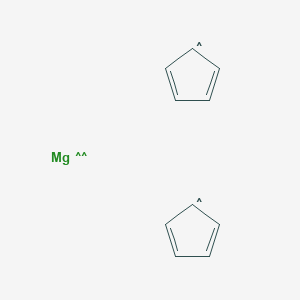
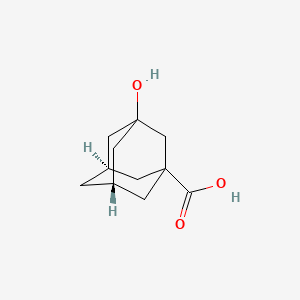

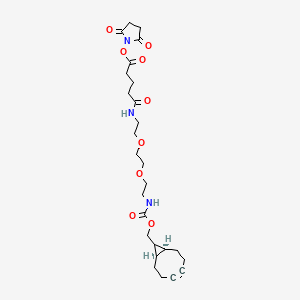
![3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid](/img/structure/B12059977.png)
